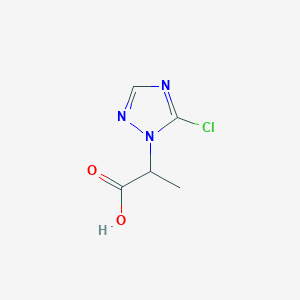

2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloro-substituted triazole ring attached to a propanoic acid moiety

Mecanismo De Acción

Target of Action

The primary targets of 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid It is known that triazole derivatives, which include this compound, can bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic applications .

Mode of Action

The exact mode of action of This compound Triazole compounds are known to interact with their targets, causing changes that result in their biological activities . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

The specific biochemical pathways affected by This compound It is known that compounds containing the triazole moiety can influence a variety of biochemical pathways, leading to diverse biological activities . The downstream effects of these pathway alterations would depend on the specific pathways involved and the biological context.

Result of Action

The molecular and cellular effects of This compound The effects would likely be a result of the compound’s interaction with its targets and its influence on biochemical pathways .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives. For instance, 5-chloro-1H-1,2,4-triazole can be prepared by reacting hydrazine hydrate with chloroacetic acid under acidic conditions.

Attachment of the Propanoic Acid Moiety: The triazole ring is then functionalized with a propanoic acid group. This can be achieved through a nucleophilic substitution reaction where the triazole ring is treated with a suitable alkylating agent, such as 3-bromopropanoic acid, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

Substitution: The chloro group on the triazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized triazole derivatives.

Aplicaciones Científicas De Investigación

Agricultural Applications

One of the primary applications of 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid is as a fungicide. The compound exhibits antifungal properties that can be utilized to protect crops from various fungal pathogens. Research has shown that triazole derivatives can inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes, thereby disrupting fungal growth and reproduction.

Case Studies

- Fungal Resistance Management :

- A study conducted on the efficacy of this compound against Botrytis cinerea, a common pathogen affecting grapes, demonstrated significant reductions in disease severity when applied at optimal concentrations.

- Field Trials :

- In field trials with wheat and barley, the application of this compound resulted in improved yield and quality by effectively controlling leaf spot diseases caused by Cercospora species.

Pharmaceutical Applications

The compound's triazole moiety is also relevant in medicinal chemistry. Triazoles are known for their ability to act as antifungal agents and have been explored for their potential in treating various infections.

Case Studies

- Antifungal Activity :

- Research indicated that derivatives of triazole compounds exhibit potent antifungal activity against Candida species. The incorporation of the propanoic acid moiety enhances solubility and bioavailability.

- Drug Development :

- Ongoing studies are investigating the potential of this compound as a lead compound for developing new antifungal agents targeting resistant strains.

Summary of Applications

| Application Area | Details |

|---|---|

| Agriculture | - Fungicide for crop protection - Effective against Botrytis cinerea and Cercospora |

| Pharmaceuticals | - Antifungal agent - Potential lead compound for drug development |

Comparación Con Compuestos Similares

Similar Compounds

2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid: Similar in structure but with a methyl group instead of a chloro group.

5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid: Contains a benzoic acid moiety instead of a propanoic acid group.

Uniqueness

2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid is unique due to its specific substitution pattern and the presence of both a triazole ring and a propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

2-(5-Chloro-1H-1,2,4-triazol-1-yl)propanoic acid is a triazole derivative characterized by its unique chemical structure, which includes a chloro-substituted triazole ring and a propanoic acid moiety. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C₅H₆ClN₃O₂

- Molecular Weight : Approximately 177.57 g/mol

- CAS Number : 1790365-80-8

The triazole ring structure is significant for its biological activity, as it is known to interact with various biological targets.

Target Interactions

Triazole derivatives like this compound bind to multiple receptors and enzymes, influencing various biochemical pathways. The specific interactions include:

- Enzyme Inhibition : Some studies suggest that this compound may inhibit key enzymes involved in cellular processes, potentially affecting proliferation and apoptosis in cancer cells .

- Cytokine Modulation : The compound has been shown to influence cytokine release in immune cells, suggesting a role in modulating inflammatory responses .

Biochemical Pathways Affected

The compound's interaction with biological targets leads to alterations in several pathways:

- Cell Cycle Regulation : By affecting cyclins and cyclin-dependent kinases.

- Apoptosis Pathways : Inducing cell death in cancerous cells through mitochondrial pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Preliminary investigations have highlighted the compound's potential cytotoxic effects on specific cancer cell lines. For instance:

- Cytotoxicity Studies : The compound was tested against several cancer cell lines, showing significant inhibition of cell growth at higher concentrations .

Toxicity Profile

In toxicity assessments conducted on peripheral blood mononuclear cells (PBMC), the compound displayed low toxicity levels. Viability rates were comparable to control groups treated with standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

Study on Cytokine Release

A recent study evaluated the effects of this compound on cytokine release from PBMCs. Key findings included:

- Cytokines Measured : TNF-α, IL-6, IFN-γ, and IL-10.

- Results : The compound significantly modulated the release of these cytokines at a concentration of 100 µg/mL without causing substantial toxicity (viability between 94.71% and 96.72%) .

Antimicrobial Activity Assessment

In antimicrobial assays:

- The compound showed promising results against various pathogens.

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Limited |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Propiedades

IUPAC Name |

2-(5-chloro-1,2,4-triazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c1-3(4(10)11)9-5(6)7-2-8-9/h2-3H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKQYJMZZGXOCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=NC=N1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.